molecular formula C16H22BrClN2O3 B13921268 Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B13921268
M. Wt: 405.7 g/mol
InChI Key: NBBPXOCMWVIJFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridyl group, and various functional groups such as bromine, chlorine, and hydroxyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may include the following steps:

    Formation of the Pyridyl Group: The pyridyl group can be synthesized through various methods, including the reaction of 2-chloro-5-bromopyridine with suitable reagents.

    Coupling with Piperidine: The pyridyl group is then coupled with a piperidine derivative under palladium-catalyzed conditions to form the desired product.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrocarbons.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of halogens can introduce various functional groups.

Scientific Research Applications

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s halogenated pyridyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is unique due to its combination of halogenated pyridyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22BrClN2O3

Molecular Weight

405.7 g/mol

IUPAC Name

tert-butyl 4-[(5-bromo-2-chloropyridin-4-yl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrClN2O3/c1-15(2,3)23-14(21)20-6-4-16(22,5-7-20)9-11-8-13(18)19-10-12(11)17/h8,10,22H,4-7,9H2,1-3H3

InChI Key

NBBPXOCMWVIJFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=NC=C2Br)Cl)O

Origin of Product

United States

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